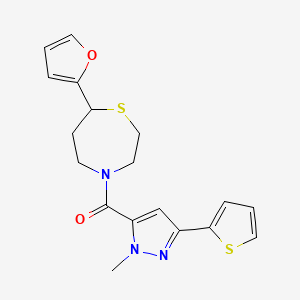

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Description

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c1-20-14(12-13(19-20)16-5-3-10-24-16)18(22)21-7-6-17(25-11-8-21)15-4-2-9-23-15/h2-5,9-10,12,17H,6-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHVNDRXFRRDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 321.4 g/mol. The structure features a thiazepan ring, a furan moiety, and a pyrazole derivative, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including:

- Anticancer Activity : Sulfur-containing heterocycles have shown significant anticancer properties. For instance, derivatives of thiophene and thiazepan have been evaluated against different cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range .

- Anti-inflammatory Effects : Compounds with thiazepan structures have been reported to possess anti-inflammatory activities by modulating cytokine release and inhibiting pathways involved in inflammation .

- Antimicrobial Properties : The presence of the thiophene ring enhances the antimicrobial efficacy of compounds. Studies have shown that similar structures exhibit activity against various bacterial strains and fungi .

Anticancer Studies

A study conducted by Gulipalli et al. (2017) explored the anticancer potential of thiophene derivatives, revealing that modifications at specific positions on the thiophene ring significantly influenced their cytotoxicity against MCF-7 breast cancer cells. The most active compound demonstrated an IC50 value of 14.86 µM, indicating promising anticancer activity .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 16 | 14.86 ± 5.15 | 3.51 |

| Doxorubicin | 0.09 | N/A |

Anti-inflammatory Mechanism

In another investigation, it was found that compounds similar to our target compound significantly reduced the release of human monocyte chemotactic protein-2 (MCP-2) in HaCaT cells, suggesting a potential therapeutic role in treating inflammatory skin diseases .

Antimicrobial Activity

Research evaluating various thiophene derivatives indicated that they possess substantial antibacterial activity. For example, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 3 µM against certain bacterial strains, outperforming standard antibiotics like ciprofloxacin .

Case Studies

- Case Study on Anticancer Efficacy : A series of compounds derived from thiazepan were tested against multiple cancer cell lines. The study highlighted the structure-activity relationship (SAR) where specific substitutions led to enhanced activity against ovarian and renal cancers.

- Inflammatory Response Modulation : In vitro studies demonstrated that the compound could effectively modulate inflammatory responses in immune cells, indicating its potential use in treating chronic inflammatory conditions.

Scientific Research Applications

Research into the biological activities of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone has indicated several promising applications:

Antimicrobial Activity

Studies have shown that compounds containing thiazepane and furan rings exhibit antimicrobial properties. Preliminary investigations suggest that this compound may be effective against various bacterial strains and fungi due to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Potential

Thiazepane derivatives have been noted for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated dose-dependent inhibition of cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound may also modulate inflammatory pathways, contributing to its potential therapeutic applications in treating inflammatory diseases. Its ability to inhibit specific enzymes involved in inflammation could lead to significant advancements in anti-inflammatory therapies.

Study 1: Anticancer Activity

A controlled laboratory study assessed the efficacy of the compound against various cancer cell lines, including U937 human histocytic lymphoma cells. Results indicated significant dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further exploration into the structure-activity relationship could yield more potent derivatives.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The results demonstrated significant inhibitory effects at low concentrations, suggesting potential applications in treating infections caused by resistant strains.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Thiophene Motifs

- Compound 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Core Structure: Pyrazole-thiophene methanone. Key Differences: Replaces the thiazepane ring with a cyano-substituted thiophene. Synthesis: Condensation of pyrazole derivatives with malononitrile under basic conditions .

- Example 76 (): Contains a pyrazolo[3,4-d]pyrimidine core with a thiophen-2-yl group. Key Differences: The rigid pyrazolo-pyrimidine core contrasts with the flexible thiazepane. The morpholinomethyl substituent may confer better solubility than the target compound’s furan group. Synthesis: Suzuki coupling with boronic esters, yielding a molecular mass of 531.3 g/mol .

Thiazepane and Thiazole Derivatives

-

- Core Structure : Thiazole with fluorophenyl substituents.

- Key Differences : Thiazole is a five-membered ring, offering less conformational flexibility than the thiazepane. Fluorophenyl groups enhance metabolic stability via C-F bonds, whereas the target compound’s furan and thiophene may prioritize π-π interactions .

- Crystallography : Planar molecular conformation (triclinic, P 1 symmetry) with perpendicular fluorophenyl groups .

Benzothiazole-Pyrazolone Hybrids ()

- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Core Structure: Fused benzothiazole-pyrazolone. The target compound’s thiazepane allows adaptive binding to proteins .

Comparative Analysis Table

Key Findings and Implications

- Electronic Profile: The furan and thiophene substituents enhance electron density, which may improve binding to aromatic residues in enzymes or receptors compared to fluorophenyl or cyano groups .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiazepane and pyrazole moieties. Key steps include:

- Amide bond formation between the thiazepane and pyrazole-carboxylic acid derivatives using coupling agents like EDCI/HOBt.

- Heterocyclic ring closure for the thiazepane core under reflux with acetic anhydride or DMF as solvents. Critical parameters include maintaining anhydrous conditions, controlling temperature (±2°C), and using high-purity solvents (e.g., THF or DCM) to minimize side reactions . Yield optimization (typically 60-75%) requires precise stoichiometry and catalyst screening (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

- NMR : - and -NMR (in CDCl or DMSO-d) to confirm connectivity of the thiophene, furan, and pyrazole rings. Key signals include:

- Thiophene protons: δ 7.2–7.4 ppm (doublets).

- Furan protons: δ 6.3–6.5 ppm (multiplet).

- Pyrazole N–CH: δ 3.8–4.0 ppm (singlet) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI+ ionization to verify molecular ion peaks (calculated m/z: ~427.5) and purity (>95%) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, CDK2) or proteases using fluorescence-based substrates.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Solubility and logP : Shake-flask method in PBS (pH 7.4) and octanol/water partitioning to predict bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). The furan and thiophene moieties often engage in π–π stacking with aromatic residues (e.g., Phe in ATP-binding pockets).

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories. Focus on hydrogen bonds between the methanone group and catalytic lysine/aspartate residues .

Q. How to resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR or IR spectra may arise from:

- Tautomerism in pyrazole : Use variable-temperature NMR (−20°C to 60°C) to stabilize dominant tautomers.

- Solvent-induced shifts : Compare DMSO-d vs. CDCl spectra to identify exchangeable protons (e.g., NH in thiazepane).

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (monoclinic P2/c space group, Z = 4) .

Q. What strategies mitigate side reactions during functionalization of the thiazepane ring?

- Protecting groups : Temporarily block the secondary amine with Boc or Fmoc before introducing substituents.

- Regioselective alkylation : Use bulky bases (e.g., LDA) to direct electrophiles to the less hindered nitrogen.

- Catalytic asymmetric synthesis : Chiral phosphine ligands (e.g., BINAP) for enantioselective thiazepane ring formation .

Q. How to establish structure-activity relationships (SAR) for derivatives?

- Systematic substitution : Modify the furan (e.g., 5-nitro-furan) or thiophene (e.g., 3-bromo-thiophene) and compare bioactivity.

- Pharmacophore mapping : Identify critical groups (e.g., methanone, thiazepane N) via alanine scanning or truncation studies.

- QSAR models : Train ML algorithms (Random Forest, SVM) on datasets of IC vs. molecular descriptors (e.g., polar surface area, H-bond acceptors) .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity across assay platforms?

- Assay validation : Replicate results in orthogonal assays (e.g., fluorescence vs. luminescence for enzyme inhibition).

- Metabolic stability : Check for CYP450-mediated degradation in liver microsomes, which may reduce apparent potency in cell-based vs. cell-free assays .

- Aggregation effects : Use dynamic light scattering (DLS) to detect nanoaggregates that cause false positives/negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.